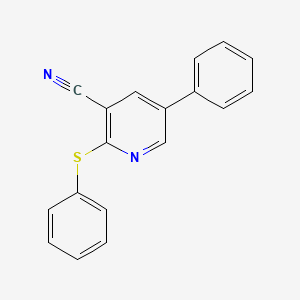

5-Phenyl-2-(phenylsulfanyl)nicotinonitrile

Descripción

Contextualization within Nicotinonitrile Chemistry and Sulfur-Containing Heterocycles

Nicotinonitrile and its derivatives are recognized as crucial scaffolds in medicinal chemistry, forming the core of several marketed drugs. nih.govmdpi.commdpi.com The pyridine (B92270) ring, a key component of nicotinonitrile, is a common N-heteroaromatic found in a multitude of physiologically active compounds. mdpi.com The cyano group at the 3-position is a versatile functional group that can participate in various chemical transformations, allowing for the synthesis of a wide range of derivatives. nih.gov Nicotinonitrile-based compounds have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antioxidant effects. nih.govnih.gov

Sulfur-containing heterocycles also play a pivotal role in drug discovery and development. The incorporation of sulfur atoms into cyclic structures can significantly influence a molecule's biological activity and metabolic stability. nih.govresearchgate.netnih.gov Thioethers, such as the phenylsulfanyl group present in the target molecule, are found in numerous pharmaceuticals. nih.gov The synthesis and application of sulfur-containing heterocycles are of great interest to synthetic and medicinal chemists due to their prevalence in active pharmaceutical ingredients. researchgate.netresearchgate.net

Structural Significance of the Phenyl and Phenylsulfanyl Moieties in the Nicotinonitrile Framework

The structure of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is notable for the presence of two distinct phenyl-containing substituents on the nicotinonitrile backbone.

The phenyl group at the 5-position is a bulky, hydrophobic substituent that can engage in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological targets like enzymes and receptors. The presence and orientation of this group can significantly influence the molecule's binding affinity and selectivity.

The phenylsulfanyl moiety at the 2-position introduces a flexible thioether linkage and another aromatic ring. This group can impact the molecule's electronic properties, lipophilicity, and metabolic profile. The sulfur atom can act as a hydrogen bond acceptor and may also be susceptible to metabolic oxidation, which could be a factor in the compound's pharmacokinetic properties. The conformation of the phenylsulfanyl group relative to the nicotinonitrile ring can also play a crucial role in its interaction with biological macromolecules.

Overview of Academic Research Trajectories for this compound

While specific research dedicated to this compound is limited, the known activities of related compounds suggest several potential avenues for investigation. Given that numerous nicotinonitrile derivatives have been explored as anticancer agents, a primary research trajectory would be to evaluate the cytotoxic effects of this compound against various cancer cell lines. nih.govmdpi.com

Furthermore, the presence of the sulfur-containing phenylsulfanyl group suggests that the compound could be explored for antimicrobial or anti-inflammatory activities, as these are common properties of sulfur-containing heterocycles. researchgate.netnih.gov

Future research would likely involve the synthesis of a series of analogues to establish structure-activity relationships (SAR). This would entail modifying the substitution patterns on both the phenyl and phenylsulfanyl rings to optimize biological activity and pharmacokinetic properties. Advanced computational studies, such as molecular docking, could also be employed to predict potential biological targets and guide the design of more potent derivatives. The synthesis and crystallographic analysis of the compound would provide valuable insights into its three-dimensional structure and intermolecular interactions. nih.gov

Propiedades

IUPAC Name |

5-phenyl-2-phenylsulfanylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12N2S/c19-12-15-11-16(14-7-3-1-4-8-14)13-20-18(15)21-17-9-5-2-6-10-17/h1-11,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJVDBYAKSCQDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C(N=C2)SC3=CC=CC=C3)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Phenyl 2 Phenylsulfanyl Nicotinonitrile

Retrosynthetic Analysis of the 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile Scaffold

A logical retrosynthetic analysis of this compound (I) suggests several key disconnections. The carbon-sulfur (C-S) bond and the carbon-carbon (C-C) bond at the 5-position of the pyridine (B92270) ring are prime candidates for disconnection, leading to simpler precursors.

Scheme 1: Retrosynthetic Analysis of this compound

Disconnection of the C-S bond: Breaking the bond between the pyridine ring and the phenylsulfanyl group leads to a 5-phenyl-2-halonicotinonitrile intermediate (II) and thiophenol. This suggests a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction for the forward synthesis.

Disconnection of the C-C bond: Cleavage of the bond between the pyridine ring and the phenyl group at the 5-position points towards a 5-halo-2-(phenylsulfanyl)nicotinonitrile intermediate (III) and a phenyl-metal species (e.g., phenylboronic acid), indicating a transition metal-catalyzed cross-coupling reaction like the Suzuki coupling.

Multicomponent Reaction Disconnection: A more convergent approach involves the disconnection of the pyridine ring itself. This leads back to three simple starting materials: benzaldehyde (B42025) (IV), malononitrile (B47326) (V), and thiophenol (VI), suggesting a one-pot multicomponent reaction strategy.

Direct Synthesis Approaches for this compound

Building upon the retrosynthetic analysis, several direct synthetic methods can be employed to construct the target molecule.

Multicomponent Reaction Strategies Utilizing Malononitrile and Thiol Precursors

One of the most efficient methods for the synthesis of highly substituted pyridines is through multicomponent reactions (MCRs). The reaction of an aldehyde, malononitrile, and a thiol can lead to the formation of a 2-amino-6-thioxo-1,4-dihydropyridine-3,5-dicarbonitrile, which can be subsequently aromatized and further modified. A variation of this approach can be envisioned for the synthesis of this compound.

A plausible pathway involves the initial Knoevenagel condensation of benzaldehyde with malononitrile, followed by a Michael addition of thiophenol. Subsequent cyclization and oxidation would lead to the desired nicotinonitrile scaffold. While a direct one-pot synthesis of the title compound via this route is not explicitly documented in the provided search results, the synthesis of structurally similar 2-amino-3,5-dicarbonitrile-6-phenylsulfanylpyridines from an aldehyde, malononitrile, and thiophenol has been reported, suggesting the feasibility of this approach. researchgate.net The proposed mechanism involves the formation of several intermediates. nih.gov

Table 1: Key Intermediates in the Proposed Multicomponent Synthesis

| Intermediate | Structure | Role in the Reaction |

| Benzylidene malononitrile | Ph-CH=C(CN)₂ | Product of Knoevenagel condensation |

| Michael Adduct | Ph-CH(SPh)-CH(CN)₂ | Result of Michael addition of thiophenol |

| Dihydropyridine | Cyclized intermediate prior to oxidation |

This strategy offers the advantage of atom economy and procedural simplicity, constructing a complex molecule from simple starting materials in a limited number of steps. nih.govsigmaaldrich.comscispace.com

Transition Metal-Catalyzed Coupling Reactions for C-S and C-C Bond Formation

Transition metal catalysis provides a powerful toolkit for the formation of the key C-S and C-C bonds in this compound.

Palladium catalysts are widely used for both C-C and C-S bond formation.

C-C Bond Formation (Suzuki Coupling): The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds. wikipedia.orglibretexts.orgorganic-chemistry.org This could be applied by coupling a 5-halo-2-(phenylsulfanyl)nicotinonitrile with phenylboronic acid. The general mechanism involves oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. libretexts.org A variety of palladium precursors and ligands can be employed to optimize the reaction conditions. rsc.orgresearchgate.net

Table 2: Representative Palladium Catalysts and Ligands for Suzuki Coupling

| Catalyst Precursor | Ligand | Typical Reaction Conditions |

| Pd(OAc)₂ | PPh₃ | Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Water) |

| Pd₂(dba)₃ | SPhos | Base (e.g., K₃PO₄), Solvent (e.g., Dioxane) |

| PdCl₂(dppf) | dppf | Base (e.g., Na₂CO₃), Solvent (e.g., DMF) |

C-S Bond Formation (Buchwald-Hartwig Amination Analogue): While primarily known for C-N and C-O bond formation, the Buchwald-Hartwig amination protocol can be adapted for C-S bond formation. This would involve the coupling of a 2-halo-5-phenylnicotinonitrile with thiophenol in the presence of a palladium catalyst and a suitable ligand. nih.gov

Copper-catalyzed reactions, often referred to as Ullmann-type couplings, are particularly effective for the formation of C-S bonds. acsgcipr.orguu.nlresearchgate.net This methodology could be applied to the synthesis of this compound by reacting a 2-halo-5-phenylnicotinonitrile with thiophenol in the presence of a copper catalyst.

The reaction typically proceeds via a copper(I) thiolate intermediate. nih.govresearchgate.netrsc.org Various copper sources and ligands can be utilized, and in some cases, the reaction can proceed without a ligand. uu.nl

Table 3: Common Copper Catalysts for C-S Bond Formation

| Copper Source | Ligand (if any) | Base | Solvent |

| CuI | None | K₂CO₃ | DMF |

| Cu₂O | Phenanthroline | Cs₂CO₃ | NMP |

| Cu(OAc)₂ | DMEDA | K₃PO₄ | Toluene |

Iron catalysis has emerged as a more sustainable and cost-effective alternative to palladium and copper catalysis for cross-coupling reactions. capes.gov.bracs.orgresearchgate.netresearchgate.net

C-S Bond Formation: Iron catalysts can promote the coupling of aryl halides with thiols to form aryl sulfides. researchgate.net The synthesis of the target molecule could potentially be achieved by reacting a 2-halo-5-phenylnicotinonitrile with thiophenol in the presence of an iron catalyst.

C-C Bond Formation: Iron-catalyzed cross-coupling reactions between aryl halides and organometallic reagents (e.g., Grignard reagents) are also known, providing a potential route for the formation of the C5-phenyl bond. chinesechemsoc.org

Other Metal-Catalyzed Synthetic Pathways

Beyond previously discussed methods, a prominent and versatile metal-catalyzed approach to this compound involves a sequential cross-coupling and nucleophilic substitution strategy. This typically utilizes a dihalogenated nicotinonitrile precursor, allowing for the stepwise and regioselective introduction of the phenyl and phenylsulfanyl moieties. A common pathway commences with a palladium-catalyzed Suzuki-Miyaura coupling reaction to install the phenyl group at the 5-position. rsc.orglibretexts.orgwikipedia.org This is followed by a nucleophilic aromatic substitution (SNAr) to introduce the phenylsulfanyl group at the 2-position. libretexts.orgnih.govlibretexts.org

A plausible synthetic sequence begins with a substrate such as 2-chloro-5-bromonicotinonitrile. The differential reactivity of the halogen atoms allows for a selective Suzuki-Miyaura coupling with phenylboronic acid at the more reactive 5-position (C-Br bond). researchgate.netresearchgate.net This reaction is typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine (B1218219) ligand, in the presence of a base. researchgate.net

The resulting intermediate, 2-chloro-5-phenylnicotinonitrile (B158663), then undergoes a nucleophilic aromatic substitution reaction with thiophenol or its corresponding salt (e.g., sodium thiophenoxide). The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the 2-position towards nucleophilic attack, facilitating the displacement of the chloride. libretexts.orgmasterorganicchemistry.comyoutube.com This step is often carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

A summary of representative reaction conditions for these steps is presented in the table below.

| Step | Reactants | Catalyst/Reagents | Solvent | Temperature | Yield |

| Suzuki-Miyaura Coupling | 2-chloro-5-bromonicotinonitrile, Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Toluene/Ethanol/Water | Reflux | High |

| Nucleophilic Aromatic Substitution | 2-chloro-5-phenylnicotinonitrile, Thiophenol | K₂CO₃ or NaH | DMF | 80-120 °C | Good to High |

Metal-Free Synthetic Pathways for Organosulfur Nicotinonitriles

In recent years, the development of metal-free synthetic methods has garnered significant attention due to their environmental and economic advantages. For the synthesis of organosulfur nicotinonitriles like this compound, metal-free approaches primarily focus on the formation of the carbon-sulfur bond.

One such strategy involves the use of diaryliodonium salts for the S-arylation of heterocyclic thiols. rsc.orgchemrxiv.org In this scenario, a 5-phenyl-2-mercaptonicotinonitrile intermediate would be reacted with a diphenyliodonium (B167342) salt under basic conditions. This method avoids the use of transition metals and often proceeds under mild conditions.

Another emerging metal-free approach is the photo-induced C-S cross-coupling of aryl halides and disulfides. frontiersin.org This reaction proceeds via a radical mechanism, initiated by ultraviolet light, without the need for a metal catalyst or an external photosensitizer. An appropriately substituted iodonicotinonitrile could potentially react with diphenyl disulfide under these conditions to form the desired C-S bond.

Furthermore, transition-metal-free synthesis of unsymmetrical diaryl tellurides via an SH2 reaction of aryl radicals on tellurium has been reported, suggesting the potential for analogous sulfur chemistry. mdpi.com Aryl radicals, generated from sources like arylhydrazines, could potentially be trapped by a sulfur-containing nicotinonitrile derivative.

The table below outlines conceptual metal-free pathways.

| Pathway | Key Reagents | Conditions |

| Diaryliodonium Salt S-Arylation | 5-phenyl-2-mercaptonicotinonitrile, Diphenyliodonium salt, Organic base | Mild, Room temperature |

| Photo-induced C-S Coupling | 5-phenyl-2-iodonicotinonitrile, Diphenyl disulfide | UV irradiation, Base |

| Aryl Radical Trapping | 2-mercapto-5-phenylnicotinonitrile, Arylhydrazine (as radical source) | Base, Air |

Mechanochemical Synthesis Approaches for this compound

Mechanochemistry, which utilizes mechanical energy from grinding or milling to induce chemical reactions, offers a green and efficient alternative to traditional solvent-based synthesis. nih.govnih.gov This technique can enhance reaction rates, reduce solvent waste, and sometimes lead to the formation of products that are inaccessible through solution-phase chemistry.

For the synthesis of this compound, mechanochemical methods could be applied to several steps. For instance, the nucleophilic aromatic substitution of 2-chloro-5-phenylnicotinonitrile with a solid thiolate salt could be performed in a ball mill, potentially with a liquid-assisted grinding (LAG) agent. mdpi.comotago.ac.nz The high local temperatures and increased surface area of reactants during milling can significantly accelerate the reaction.

Multicomponent reactions are also well-suited for mechanochemical activation. nih.gov A one-pot mechanochemical synthesis of a substituted nicotinonitrile from an aldehyde, a ketone, malononitrile, and a sulfur source could be envisioned, although this would require significant methodological development. The synthesis of monosubstituted thioureas via mechanochemical amination of thiocarbamoyl benzotriazoles demonstrates the feasibility of forming C-N bonds mechanochemically, which is analogous to the C-S bond formation of interest. rsc.org

| Reaction Type | Reactants | Mechanochemical Method | Potential Advantages |

| Nucleophilic Aromatic Substitution | 2-chloro-5-phenylnicotinonitrile, Sodium thiophenoxide | Ball Milling (Neat or LAG) | Solvent-free, Faster reaction times, Higher yields |

| Multicomponent Synthesis | Benzaldehyde, Acetophenone, Malononitrile, Sulfur reagent | Planetary Ball Mill | One-pot synthesis, High atom economy |

Functional Group Interconversions and Derivatization Strategies on the Nicotinonitrile Core

The this compound scaffold contains several functional groups that can be further modified to generate a library of related compounds. The primary sites for derivatization are the phenyl and phenylsulfanyl substituents, and the nitrile group.

Introduction of Phenyl and Phenylsulfanyl Substituents

The introduction of the phenyl and phenylsulfanyl groups is a key aspect of the synthesis of the core molecule, as detailed in section 2.2.2.4. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a wide variety of substituted phenyl groups at the 5-position by simply changing the boronic acid reactant. nih.gov This enables the exploration of the electronic and steric effects of different substituents on the properties of the final molecule.

Similarly, the nucleophilic aromatic substitution reaction can accommodate a range of substituted thiophenols, leading to derivatives with different arylthio groups at the 2-position. The efficiency of this reaction is influenced by the electronic properties of the incoming nucleophile.

Modifications of the Nitrile Group

The nitrile group on the nicotinonitrile core is a versatile functional handle that can be converted into several other important functional groups.

Hydrolysis to Amide: The most common transformation of the nitrile group is its hydrolysis to a primary amide. This can be achieved under either acidic or basic conditions. researchgate.netresearchcommons.org For example, treatment with a strong acid like sulfuric acid or a base like sodium hydroxide (B78521) in an aqueous medium can yield 5-phenyl-2-(phenylsulfanyl)nicotinamide. semanticscholar.org Milder, more selective methods have also been developed, such as the use of tetrabutylammonium (B224687) hydroxide (TBAH) as a catalyst, which can chemoselectively hydrate (B1144303) nitriles to amides in the presence of other sensitive functional groups. researchgate.net The metabolic hydrolysis of aromatic amides has also been studied, indicating the potential biological relevance of this transformation. nih.gov

Reduction to Amine: The nitrile group can be reduced to a primary amine (aminomethyl group) using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. This would yield (5-phenyl-2-(phenylsulfanyl)pyridin-3-yl)methanamine, introducing a basic primary amine functionality to the molecule.

The table below summarizes key derivatization reactions of the nitrile group.

| Transformation | Reagents and Conditions | Product Functional Group |

| Hydrolysis | H₂SO₄/H₂O, heat; or NaOH/H₂O, heat; or TBAH, heat | Primary Amide (-CONH₂) |

| Reduction | 1. LiAlH₄ in THF; 2. H₂O | Primary Amine (-CH₂NH₂) |

Advanced Spectroscopic and Structural Characterization of 5 Phenyl 2 Phenylsulfanyl Nicotinonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei. Through a combination of one-dimensional and two-dimensional experiments, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of hydrogen atoms in a molecule. For 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile, the spectrum is expected to show distinct signals corresponding to the protons on the three aromatic rings: the substituted pyridine (B92270) ring, the C5-phenyl ring, and the S-phenyl ring.

The aromatic region (typically δ 7.0-9.0 ppm) would be complex. The two protons on the pyridine ring are expected to appear as doublets due to coupling with each other. The ten protons of the two phenyl rings would likely appear as a series of multiplets. The integration of these signals would correspond to the number of protons in each environment (2H for the pyridine ring, 5H for the C5-phenyl group, and 5H for the S-phenyl group).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| Pyridine-H4 | ~8.4 - 8.8 | d (Doublet) | 1H |

| Pyridine-H6 | ~8.0 - 8.4 | d (Doublet) | 1H |

| C5-Phenyl Protons | ~7.4 - 7.8 | m (Multiplet) | 5H |

| S-Phenyl Protons | ~7.3 - 7.6 | m (Multiplet) | 5H |

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides information about their electronic environment. The structure of this compound contains 18 carbon atoms. Due to symmetry in the unsubstituted phenyl rings, fewer than 18 signals might be observed if some carbons are chemically equivalent.

The spectrum would feature signals for the nitrile carbon (C≡N) in the δ 115-120 ppm range. The sp² hybridized carbons of the three aromatic rings would appear in the downfield region of approximately δ 120-165 ppm. The carbon attached to the sulfur atom (C-S) would be shifted relative to the other aromatic carbons.

Table 2: Predicted ¹³C NMR Signal Distribution for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Number of Signals |

|---|---|---|

| Aromatic CH | 125 - 140 | Multiple signals |

| Aromatic Quaternary C | 140 - 165 | Multiple signals |

| Nitrile (C≡N) | 115 - 120 | 1 |

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this molecule, a key COSY correlation would be observed between the two protons on the nicotinonitrile ring (H4 and H6), confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps protons to the carbon atoms they are directly attached to. This would allow for the unambiguous assignment of each protonated carbon in the aromatic rings by correlating the signals from the ¹H NMR spectrum to the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. This is vital for connecting the different fragments of the molecule. Key HMBC correlations would be expected from the pyridine protons to the carbons of the C5-phenyl ring, and from the S-phenyl protons to the carbon of the pyridine ring bearing the sulfur atom (C2). These correlations would definitively establish the substitution pattern of the central pyridine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique shows correlations between protons that are close in space, regardless of whether they are bonded. NOESY data can help determine the preferred conformation of the molecule, for instance, the relative orientation of the two phenyl rings with respect to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry provides a very precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is C₁₈H₁₂N₂S. chemicalbook.com HRMS would be used to confirm this composition by comparing the experimentally measured exact mass to the calculated theoretical mass.

Table 3: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₈H₁₂N₂S |

| Calculated Exact Mass ([M+H]⁺) | 289.0794 |

| Nominal Molecular Weight | 288.37 g/mol chemicalbook.com |

An experimental HRMS value matching the calculated mass to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. A sample of this compound would be injected into an LC system, where it would be separated from any impurities or by-products from its synthesis. As the pure compound elutes from the LC column, it enters the mass spectrometer. The resulting mass spectrum of the chromatographic peak would show a molecular ion peak (e.g., [M+H]⁺ at m/z 289) corresponding to the mass of the target compound, thereby confirming its identity and allowing for an assessment of its purity.

The fragmentation pattern observed in the mass spectrometer provides a molecular fingerprint. Under ionization, the molecular ion can break apart into smaller, characteristic fragment ions. For this compound, key fragmentations would likely include the cleavage of the C-S bonds.

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z (Proposed) | Proposed Fragment Ion | Proposed Neutral Loss |

|---|---|---|

| 288 | [C₁₈H₁₂N₂S]⁺ (Molecular Ion) | - |

| 211 | [C₁₂H₇N₂S]⁺ | C₆H₅• (Phenyl radical) |

| 180 | [C₁₂H₈N₂]⁺ | C₆H₄S (Thiophenoxy radical) |

| 109 | [C₆H₅S]⁺ (Phenylsulfanyl cation) | C₁₂H₇N₂• |

| 77 | [C₆H₅]⁺ (Phenyl cation) | C₁₂H₇N₂S• |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. utdallas.edu The method relies on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When irradiated with infrared light, bonds absorb energy at their characteristic frequencies, and a plot of this absorption versus wavenumber results in an IR spectrum. vscht.czmsu.edu

For this compound, the IR spectrum provides clear evidence for its key structural components. The presence of the nitrile (C≡N) group is confirmed by a sharp and distinct absorption band in the range of 2220-2260 cm⁻¹. spectroscopyonline.com This peak is a hallmark of the nitrile functional group. spectroscopyonline.com

The aromatic nature of the compound, stemming from its two phenyl rings and the pyridine ring, is evidenced by several characteristic absorptions. C-H stretching vibrations of the aromatic rings typically appear at wavenumbers just above 3000 cm⁻¹ (usually between 3000-3100 cm⁻¹). vscht.czlumenlearning.com Furthermore, carbon-carbon stretching vibrations within these rings produce a series of bands in the 1400-1600 cm⁻¹ region. lumenlearning.comlibretexts.org The specific substitution patterns on the aromatic rings can also be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹). lumenlearning.com

The table below summarizes the expected characteristic IR absorption bands for the primary functional groups within this compound.

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic C=C | Stretch | 1400 - 1600 | Medium to Weak (multiple bands) |

| C-S | Stretch | 600 - 800 | Weak |

| Aromatic C-H | Out-of-plane bend | 675 - 900 | Strong |

X-ray Diffraction (XRD) for Single Crystal Structure Elucidation

Single crystal X-ray diffraction analysis of a molecule like this compound would reveal critical structural details. While specific crystallographic data for this exact compound is not publicly available, analysis of related nicotinonitrile and phenyl-substituted pyridine structures demonstrates the type of information obtained. mdpi.comnih.gov

Such an analysis would determine the unit cell parameters (a, b, c, α, β, γ) and the space group of the crystal. eurjchem.comresearchgate.net The data would precisely measure the bond lengths of the C≡N triple bond, the C-S bond, and all bonds within the pyridine and phenyl rings. Crucially, SCXRD would elucidate the torsional angles between the planes of the pyridine ring and the two phenyl substituents, revealing the molecule's preferred conformation in the solid state. mdpi.com This steric arrangement is vital for understanding intermolecular interactions, such as π-π stacking or C-H···π interactions, which dictate the crystal packing. eurjchem.comnih.gov

The success of SCXRD is entirely dependent on the availability of high-quality single crystals. rsc.org For many complex organic molecules, crystallization can be a significant challenge. researchgate.net Several advanced methods have been developed to overcome this bottleneck.

Vapor Diffusion: This is one of the most effective methods for growing high-quality crystals from small amounts of material. A solution of the compound in a given solvent is placed in a small, open vial, which is then sealed inside a larger container holding a more volatile "anti-solvent" in which the compound is insoluble. unifr.ch Slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting slow and orderly crystal growth. unifr.ch

Solvent Layering: This technique involves carefully layering a solvent in which the compound is soluble on top of a less dense, miscible anti-solvent. numberanalytics.com The compound crystallizes at the interface as the solvents slowly mix. unifr.chnumberanalytics.com

Seeding: In this method, a tiny, pre-existing crystal (a "seed") is introduced into a supersaturated solution of the compound. numberanalytics.com The seed acts as a nucleation point, guiding the growth of a larger, well-ordered crystal and can help in obtaining a specific polymorphic form. numberanalytics.comnumberanalytics.com

High-Throughput Crystallization: Modern approaches employ robotic systems to screen hundreds of crystallization conditions in parallel using microgram quantities of the analyte. researchgate.net This allows for rapid exploration of a wide range of solvents, temperatures, and precipitants to identify viable crystallization conditions. researchgate.net

Advanced Surface Characterization Techniques for Thin Films and Interfaces

When organic molecules like this compound are used in applications such as electronic devices or sensors, they are often deposited as thin films. The properties of these films are highly dependent on their surface topography and interfacial composition. Advanced techniques are required to probe these characteristics at the nanoscale.

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique capable of producing three-dimensional topographical maps of a surface with sub-nanometer resolution. measurlabs.com It operates by scanning a sharp tip, mounted on a flexible cantilever, across the sample surface. measurlabs.com Interactions between the tip and the surface cause the cantilever to deflect, and these deflections are monitored by a laser to reconstruct the surface topography. eag.com

For a thin film of an organic molecule, AFM can provide critical information regarding:

Surface Roughness: Quantifying the smoothness of the film, which can impact device performance. measurlabs.com

Morphology and Grain Structure: Visualizing the size, shape, and arrangement of crystalline domains or molecular aggregates within the film. researchgate.net

Film Thickness and Defects: Measuring the height of features and identifying defects such as pinholes or cracks. researchgate.net

AFM is particularly valuable for characterizing organic thin films as it does not require the sample to be conductive and can be operated in various environments, including air or liquid. measurlabs.comspectraresearch.com

Secondary Ion Mass Spectrometry (SIMS) is an extremely sensitive surface analysis technique used to determine the elemental, isotopic, and molecular composition of the very top surface layer (1-2 nm) of a solid. wikipedia.org The technique works by bombarding the sample surface with a focused primary ion beam, which causes atoms and molecules to be ejected, or "sputtered," from the surface. wikipedia.org A small fraction of these ejected particles are ionized (secondary ions), and they are collected and analyzed by a mass spectrometer. youtube.com

There are two main modes of SIMS operation:

Static SIMS: This mode uses a very low dose of primary ions to analyze the outermost monolayer of the surface without causing significant damage. It is ideal for identifying the molecular species present on the surface of an organic thin film. wikipedia.orgyoutube.com

Dynamic SIMS: This mode uses a higher ion dose to continuously sputter away the surface, allowing for depth profiling to analyze the composition as a function of depth through the film and at interfaces. wikipedia.org

For a thin film of this compound, SIMS could be used to confirm the molecular integrity at the surface, detect trace contaminants, and analyze the chemical composition at the interface between the film and its underlying substrate. materialinterface.com

Reactivity and Mechanistic Investigations of 5 Phenyl 2 Phenylsulfanyl Nicotinonitrile

Reaction Pathways and Transformation Studies of the Nicotinonitrile Core

The nicotinonitrile core of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is a hub of chemical activity, susceptible to attack by both electrophiles and nucleophiles, and capable of participating in complex cyclization reactions to form novel fused heterocyclic systems.

The pyridine (B92270) ring, being an electron-deficient aromatic system, is generally resistant to electrophilic aromatic substitution. uomustansiriyah.edu.iqyoutube.com The presence of the electron-withdrawing nitrile group and the sulfur atom further deactivates the ring. Consequently, electrophilic substitution reactions on the pyridine ring of this compound are expected to be challenging and require harsh reaction conditions.

When such reactions do occur, the substitution is predicted to take place at the C-3 (meta) and C-5 positions relative to the ring nitrogen, as these positions are the least deactivated. uomustansiriyah.edu.iq However, in this specific molecule, the C-5 position is already occupied by a phenyl group. Therefore, any electrophilic substitution would likely be directed to the C-3 position, which is already substituted with a nitrile group, making further substitution at this position sterically hindered and electronically unfavorable. It is more likely that electrophilic attack would occur on the more activated phenyl ring at the C-5 position.

| Reaction Type | Reagents and Conditions | Expected Major Product | Notes |

| Nitration | HNO₃/H₂SO₄, high temperature | 5-(Nitrophenyl)-2-(phenylsulfanyl)nicotinonitrile | Substitution on the phenyl ring is more favorable than on the deactivated pyridine ring. |

| Halogenation | X₂/FeX₃, high temperature | 5-(Halophenyl)-2-(phenylsulfanyl)nicotinonitrile | Similar to nitration, substitution is expected on the C-5 phenyl group. |

| Sulfonation | Fuming H₂SO₄, high temperature | 5-(Sulfophenyl)-2-(phenylsulfanyl)nicotinonitrile | Harsh conditions are required, with substitution on the phenyl ring. |

| Friedel-Crafts | R-X/AlCl₃ or RCO-X/AlCl₃ | No reaction | The pyridine nitrogen complexes with the Lewis acid catalyst, deactivating the ring system. uomustansiriyah.edu.iq |

The nitrile group in this compound is a key site for nucleophilic attack. The polarized carbon-nitrogen triple bond renders the carbon atom electrophilic and susceptible to addition reactions. ucalgary.caresearchgate.net

Strong nucleophiles, such as Grignard reagents or organolithium compounds, can add to the nitrile carbon to form an intermediate imine anion, which upon hydrolysis yields a ketone. Weaker nucleophiles, like water or alcohols, typically require acid catalysis to protonate the nitrile nitrogen, thereby increasing the electrophilicity of the carbon atom. ucalgary.ca

The pyridine ring itself, particularly with the electron-withdrawing substituents, can also be subject to nucleophilic attack, although this is less common than addition to the nitrile group.

| Nucleophile | Reagents and Conditions | Product Type |

| Grignard Reagents (R-MgX) | 1. R-MgX in ether/THF; 2. H₃O⁺ | Ketone (Ar-CO-R) |

| Organolithium Reagents (R-Li) | 1. R-Li in ether/THF; 2. H₃O⁺ | Ketone (Ar-CO-R) |

| Hydride (from LiAlH₄) | 1. LiAlH₄ in ether/THF; 2. H₂O | Primary Amine (Ar-CH₂-NH₂) |

| Water (Hydrolysis) | H₂SO₄/H₂O, heat or NaOH/H₂O, heat | Carboxylic Acid (Ar-COOH) |

| Alcohols (R-OH) | H⁺ catalyst, heat | Imidate (Ar-C(=NH)OR) |

The strategic positioning of the nitrile and phenylsulfanyl groups in this compound makes it a valuable precursor for the synthesis of fused heterocyclic systems. These reactions often involve the participation of the nitrile group and an adjacent functional group, leading to the formation of new rings.

For instance, treatment with certain reagents can induce cyclization to form thieno[2,3-b]pyridine (B153569) derivatives, which are of interest in medicinal chemistry. These reactions typically proceed through an initial nucleophilic attack on the nitrile carbon, followed by an intramolecular cyclization onto the pyridine ring or the sulfur atom.

Reactivity of the Phenylsulfanyl Moiety

The phenylsulfanyl group attached to the C-2 position of the pyridine ring introduces another dimension to the reactivity of the molecule. The sulfur atom can undergo various transformations, including oxidation and reduction, and can be a target for both electrophilic and nucleophilic reagents.

The sulfur atom of the phenylsulfanyl group can be targeted for various chemical modifications. For example, it can be involved in coupling reactions or can be a site for the introduction of other functional groups. The C-S bond can also be cleaved under certain reductive conditions.

The sulfur atom in the phenylsulfanyl group is susceptible to oxidation. Treatment with oxidizing agents can convert the sulfide (B99878) to a sulfoxide (B87167) and further to a sulfone. The choice of oxidizing agent and reaction conditions allows for selective oxidation to either the sulfoxide or the sulfone.

Conversely, the phenylsulfanyl group can be removed under reductive conditions, a process known as desulfurization. This reaction can be useful for introducing a hydrogen atom at the C-2 position of the pyridine ring.

| Reaction Type | Reagents and Conditions | Product |

| Oxidation to Sulfoxide | m-CPBA (1 equiv.), CH₂Cl₂ | 5-Phenyl-2-(phenylsulfinyl)nicotinonitrile |

| Oxidation to Sulfone | m-CPBA (2 equiv.), CH₂Cl₂ or H₂O₂/AcOH | 5-Phenyl-2-(phenylsulfonyl)nicotinonitrile |

| Reductive Desulfurization | Raney Nickel, EtOH, reflux | 5-Phenylnicotinonitrile |

Structure-Reactivity Relationships for this compound Analogs

The reactivity of this compound is intrinsically linked to the electronic and steric properties of its constituent parts. Structure-reactivity relationship (SAR) studies, often quantified through Quantitative Structure-Activity Relationship (QSAR) models, are pivotal in predicting how molecular modifications would impact chemical behavior. For this compound, SAR analysis would focus on substitutions on the C5-phenyl ring and the S-phenyl ring.

Key structural features influencing reactivity include:

The Nicotinonitrile Core: The electron-withdrawing nature of the nitrile (-CN) group and the pyridine nitrogen atom makes the aromatic ring electron-deficient. This influences its susceptibility to nucleophilic aromatic substitution.

The 5-Phenyl Substituent: This group's electronic contribution can be modulated by placing substituents on the phenyl ring. Electron-donating groups (e.g., -OCH₃, -CH₃) would increase electron density in the nicotinonitrile system, potentially affecting reaction rates. Conversely, electron-withdrawing groups (e.g., -NO₂, -CF₃) would further decrease electron density.

The 2-(Phenylsulfanyl) Group: The sulfur atom can influence reactivity through its ability to donate a lone pair of electrons via resonance and its potential to be oxidized. Substituents on this phenyl ring can fine-tune these electronic effects.

QSAR studies on analogous heterocyclic compounds have successfully correlated molecular descriptors with biological or chemical activity. nih.govresearchgate.netimist.ma For instance, investigations into pyrrolidine-modified nicotine (B1678760) analogs found that the size of substituents significantly impacts binding affinity to nicotinic acetylcholine (B1216132) receptors. nih.gov Similarly, for analogs of this compound, modifications would be expected to alter properties like lipophilicity (LogP), molecular weight, and electronic distribution, thereby changing their reactivity profiles. nih.govmdpi.com

| Modification Site | Substituent Type (Example) | Predicted Effect on Nicotinonitrile Ring | Potential Impact on Reactivity |

|---|---|---|---|

| C5-Phenyl Ring | Electron-Donating (-OCH₃) | Increases electron density | May decrease susceptibility to nucleophilic attack |

| Electron-Withdrawing (-NO₂) | Decreases electron density | May increase susceptibility to nucleophilic attack | |

| S-Phenyl Ring | Electron-Donating (-CH₃) | Enhances electron donation from sulfur | Could modulate the reactivity of the C2 position |

| Electron-Withdrawing (-Cl) | Reduces electron donation from sulfur | Could make the sulfur a better leaving group in substitution reactions |

Computational Chemistry and Mechanistic Elucidation

Computational chemistry provides powerful tools to move beyond qualitative predictions and gain quantitative insights into reaction mechanisms and molecular behavior. rsc.org

Density Functional Theory (DFT) is a cornerstone of computational chemistry for elucidating reaction pathways. mdpi.comresearchgate.net It allows for the calculation of the electronic structure of molecules, enabling the mapping of potential energy surfaces for chemical reactions. This method is used to identify stable molecules (reactants, products), intermediates, and the transition states that connect them. researchgate.netrsc.org

For this compound, DFT calculations could be applied to investigate various potential reactions:

Nucleophilic Aromatic Substitution (SNAr): By modeling the approach of a nucleophile to the nicotinonitrile ring, DFT can determine the activation energy barriers for substitution at different positions. It can distinguish between stepwise mechanisms (forming a Meisenheimer intermediate) and concerted pathways. rsc.org

Oxidation at Sulfur: The reaction of the phenylsulfanyl group with an oxidant could be modeled to understand the formation of sulfoxides and sulfones. DFT would calculate the energies of transition states to predict the feasibility of these oxidation reactions.

Cycloaddition Reactions: The nitrile group can participate in cycloaddition reactions. DFT is an effective tool for studying the mechanisms of such reactions, including determining whether they proceed through concerted or stepwise radical-mediated pathways. mdpi.com

DFT calculations provide critical data points for understanding reaction mechanisms, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which indicate the molecule's ability to act as an electron donor or acceptor, respectively. electrochemsci.org

| Calculated Property | Significance in Mechanistic Studies |

|---|---|

| Optimized Geometries | Provides the 3D structure of reactants, intermediates, transition states, and products. |

| Transition State Energies (ΔG‡) | Determines the activation energy barrier, which is related to the reaction rate. usu.edu |

| Reaction Energies (ΔGrxn) | Indicates whether a reaction is thermodynamically favorable (exergonic) or unfavorable (endergonic). |

| Frontier Molecular Orbitals (HOMO/LUMO) | Helps predict the sites of electrophilic and nucleophilic attack and overall molecular reactivity. electrochemsci.org |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge distribution and orbital interactions to understand bonding changes during a reaction. rsc.org |

While DFT is excellent for studying the static aspects of a reaction, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the observation of molecular motion, conformational changes, and intermolecular interactions in different environments, such as in solution or in complex with a protein. nih.govnih.govnottingham.ac.uk

For this compound, MD simulations would be invaluable for understanding:

Solvation Effects: How solvent molecules (e.g., water, ethanol) arrange around the solute and how this solvent shell influences conformational preferences and reactivity.

Conformational Dynamics: The phenyl and phenylsulfanyl groups can rotate relative to the nicotinonitrile plane. MD simulations can map the energy landscape of these rotations and identify the most stable conformations, which are crucial for understanding how the molecule might fit into a binding site. researchgate.net

Protein-Ligand Interactions: If the compound is being investigated as a potential drug, MD simulations can model its interaction with a biological target. unibas.ch These simulations can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds or π-π stacking), and estimate the free energy of binding. nih.gov

By simulating the molecule's behavior over nanoseconds or longer, MD provides a dynamic picture that complements the static, zero-kelvin view from DFT calculations. rsc.orgchemrxiv.org

| Simulation Output | Information Gained |

|---|---|

| Trajectory Analysis | Visualizes molecular motion, conformational changes, and dynamic intermolecular interactions over time. |

| Root Mean Square Deviation (RMSD) | Measures the stability of the molecule's structure or its binding pose within a protein active site. researchgate.net |

| Radial Distribution Functions (RDFs) | Characterizes the structure of the solvent around the molecule and identifies specific solute-solvent interactions. rsc.org |

| Binding Free Energy Calculations (e.g., MM/PBSA) | Estimates the strength of the interaction between the molecule and a binding partner, such as a protein. |

Advanced Applications and Functionalization Potential of 5 Phenyl 2 Phenylsulfanyl Nicotinonitrile in Materials Science

Organic Semiconductors and Optoelectronic Materials Based on Nicotinonitrile Frameworks

Nicotinonitrile derivatives are gaining recognition for their potential in optoelectronic applications due to their distinct photophysical properties. nih.gov The strategic placement of phenyl and phenylsulfanyl groups on the nicotinonitrile framework in 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile is a key design element for tuning its semiconductor and optoelectronic characteristics.

The efficacy of an organic semiconductor is fundamentally linked to its ability to transport charge, which is governed by its molecular structure, electronic properties, and solid-state packing. For materials based on nicotinonitrile frameworks, several design principles are crucial.

The introduction of a phenyl group at the 3-position of a thiophene (B33073) backbone, a related π-conjugated system, has been shown to stabilize the conjugated π-bond system, making it an attractive low band gap material. nih.gov Similarly, the phenyl and phenylsulfanyl groups in this compound contribute to an extended π-conjugated system. This extended conjugation is expected to lower the HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap, a critical factor for enabling charge injection and transport. The electronic properties of thiophene-based materials, which share structural similarities, can be finely tuned through substitutions, affecting their performance in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). nih.gov

Charge transport in organic materials can occur through chemical bonds or through space, and is highly dependent on the orbital overlap between adjacent molecules. researchgate.net The planarity of the molecular units and the dihedral angles between them are critical; smaller dihedral angles suggest a higher degree of π-conjugation. nih.gov The bulky phenyl and phenylsulfanyl groups in this compound will influence intermolecular stacking in the solid state, which dictates the efficiency of through-space charge transport. Highly polarized chemical bridge motifs are generally considered poor choices for constructing materials with high through-bond conductivity. rsc.org Therefore, managing the polarization and packing of the nicotinonitrile units is a key design consideration for optimizing charge transport properties.

Table 1: Key Molecular Features Influencing Electronic Properties

| Feature | Influence on Charge Transport | Reference |

|---|---|---|

| Extended π-Conjugation | Lowers HOMO-LUMO gap, facilitating charge injection. | nih.gov |

| Substituent Groups | Tune electronic properties and influence molecular packing. | nih.gov |

| Molecular Packing | Dictates orbital overlap for through-space charge transport. | researchgate.net |

| Polarity | Highly polarized motifs can hinder through-bond conductivity. | rsc.org |

Nicotinonitrile derivatives are well-regarded for their distinctive photophysical and fluorescent properties. nih.govacs.org The nature and position of substituents on the nicotinonitrile ring play a significant role in determining the absorption and emission characteristics of these compounds. nih.gov For instance, studies on various substituted nicotinonitriles have shown that they possess pronounced fluorescent properties, making them suitable for applications in organic light-emitting devices. nih.gov

Table 2: Representative Photophysical Properties of Substituted Nicotinonitriles

| Compound Type | Absorption Max (λ_abs) | Emission Max (λ_em) | Key Findings | Reference |

|---|---|---|---|---|

| 6-(4-Chlorophenyl)-4-(4-methoxyphenyl)-2-methoxynicotinonitrile | 332 nm | 437 nm (blue fluorescence) | Exhibits high thermal stability up to 300 °C. | nih.gov |

| 2-Oxonicotinonitriles with acceptor substituents | 360–384 nm | 431–447 nm | Nature of substituent and solvent affects absorption and emission. | acs.org |

Polymeric Materials and Composites Incorporating the Nicotinonitrile Unit

Polymer composites are materials where a polymer matrix is combined with reinforcements like fibers or particles to enhance properties such as strength, stiffness, or functionality. youtube.com These materials are crucial in industries ranging from aerospace and automotive to biomedical fields. youtube.com The incorporation of functional units like this compound into a polymer matrix, such as a polycarbonate (PC) and acrylonitrile-butadiene-styrene (ABS) blend, offers a pathway to create novel functional composites. mdpi.com

While direct polymerization of this compound is not widely documented, its incorporation can be envisioned in several ways:

As a functional filler: The compound could be dispersed as particles within a polymer matrix. The nicotinonitrile unit's inherent properties, such as fluorescence, could impart new optical functionalities to the composite material.

As a monomer: By modifying the molecule with polymerizable groups, it could be covalently integrated into a polymer backbone. This approach would ensure permanent incorporation and uniform distribution of the functional unit throughout the material.

The nicotinonitrile moiety, with its polar cyano group and aromatic systems, would likely influence the intermolecular interactions within the polymer composite, potentially affecting mechanical properties, thermal stability, and rheology. mdpi.com For example, the introduction of specific binding sites into the side chain of a conjugated polymer can create a selective surface, which is useful in sensor development. mdpi.com Incorporating the this compound unit could similarly be used to tailor the surface properties and functionality of composite materials for advanced applications.

Organic-Inorganic Hybrid Materials Featuring this compound

Organic-inorganic hybrid materials combine the properties of both organic and inorganic components, often at the nanometer scale, leading to synergistic effects and enhanced performance. nih.govfrontiersin.org Metal-Organic Frameworks (MOFs), a class of porous materials constructed from metal ions linked by organic ligands, are a prime example of such hybrids. nih.govrsc.org

The nicotinonitrile scaffold is a valuable building block in this area. The nitrogen atom of the pyridine (B92270) ring and the cyano group can act as coordination sites for metal ions, making this compound a potential organic linker for the synthesis of novel MOFs. Recently, a nanomagnetic MOF was successfully used as a catalyst for the green synthesis of a wide range of nicotinonitrile derivatives. nih.govacs.org This demonstrates the compatibility of the nicotinonitrile structure within MOF environments.

By incorporating this compound as a linker, one could design MOFs with specific properties:

Luminescent MOFs: The inherent fluorescence of the nicotinonitrile unit could be transferred to the MOF, creating materials for sensing or lighting applications.

Catalytic MOFs: The phenyl and phenylsulfanyl groups could be further functionalized to introduce catalytic sites within the porous framework.

Composite Materials: Hollow MOFs can serve as carriers for functional materials like metal nanoparticles or enzymes, and a nicotinonitrile-based framework could provide a tailored chemical environment for such guests. mdpi.com

The synthesis of these hybrids often involves methods like the sol-gel technique, where organic and inorganic phases are intimately mixed. mendeley.com The resulting materials can exhibit improved mechanical flexibility compared to pure ceramics while possessing enhanced functionality derived from the organic component. nih.gov

Chemical Interactions in Corrosion Inhibition (from a mechanistic and material protection perspective)

Organic compounds containing heteroatoms (such as nitrogen and sulfur) and π-electrons are often effective corrosion inhibitors for metals in acidic environments. nih.gov The pyridine ring and its derivatives have been extensively studied for this purpose. nih.govgoogle.comgoogle.comapchem.com this compound possesses several structural features that make it a promising candidate for corrosion inhibition:

Pyridine Ring: The nitrogen atom in the pyridine ring is a key site for interaction with the metal surface.

Sulfur Atom: The phenylsulfanyl group provides a sulfur heteroatom, which is known to strongly adsorb onto metal surfaces.

π-Electron Systems: The multiple aromatic rings (pyridine, phenyl, and phenylsulfanyl) provide a source of π-electrons that can interact with the d-orbitals of the metal.

Cyano Group: The nitrogen of the nitrile group offers another potential site for coordination.

The mechanism of inhibition involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that acts as a barrier to the corrosive environment. mdpi.comresearchgate.net This adsorption can be physical (physisorption), involving electrostatic interactions, or chemical (chemisorption), involving the formation of coordinate bonds between the inhibitor and the metal. mdpi.com Alkyl pyridine ionic liquids have shown that the inhibition process is often a mix of both, dominated by chemisorption. nih.gov These inhibitors act as mixed-type inhibitors, slowing down both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions. nih.gov The effectiveness of pyridine-based inhibitors is often enhanced in combination with other substances, which can stabilize their presence at the metal surface. google.com

Supramolecular Assembly and Nanomaterials Based on this compound

Supramolecular assembly refers to the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. Crystal engineering, a subset of this field, focuses on designing the architecture of molecular solids. researchgate.net

The structure of this compound is well-suited for forming ordered supramolecular assemblies. The planar aromatic rings are conducive to π-π stacking interactions, a major driving force in the assembly of many organic materials. The nitrogen atoms in the pyridine ring and cyano group can act as hydrogen bond acceptors, allowing for the formation of directed networks if suitable hydrogen bond donors are present.

As discussed previously, one of the most significant applications of supramolecular assembly involving such ligands is the formation of Metal-Organic Frameworks (MOFs). nih.govrsc.org The assembly of this compound with metal ions would lead to the creation of crystalline, porous nanomaterials whose structure and function are dictated by the geometry of the organic ligand and the coordination preference of the metal ion. nih.govacs.org The development of such nanomaterials opens avenues for applications in gas storage, separation, and heterogeneous catalysis, where the properties of the assembled structure are paramount. nih.gov

Future Research Directions and Outlook for 5 Phenyl 2 Phenylsulfanyl Nicotinonitrile

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of highly functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. nih.gov Future research into the synthesis of 5-Phenyl-2-(phenylsulfanyl)nicotinonitrile will likely pivot away from traditional multi-step, energy-intensive methods towards more elegant and sustainable strategies. The principles of green chemistry, such as atom economy and the use of eco-friendly solvents and catalysts, will be paramount. nih.govresearcher.life

Key areas for development include:

One-Pot, Multi-Component Reactions (MCRs): Designing a convergent synthesis where multiple starting materials react in a single vessel to form the target molecule would offer significant advantages. nih.gov An MCR approach could dramatically improve efficiency by reducing the number of synthetic steps, minimizing waste, and simplifying purification processes. nih.gov

Microwave-Assisted Synthesis: This technique has been recognized as a valuable tool in green chemistry for its ability to accelerate reaction rates, often leading to higher yields and cleaner product profiles in significantly shorter times compared to conventional heating. nih.gov

Photocatalysis and C-H Activation: A forward-looking approach would involve the direct functionalization of simpler pyridine precursors using visible-light photocatalysis. This could enable the introduction of the phenyl and phenylsulfanyl groups via C-H activation, bypassing the need for pre-functionalized starting materials and thus improving atom economy.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to improved yields, safety, and scalability. Developing a flow process for the synthesis of this compound would be a significant step towards its potential industrial application.

| Methodology | Potential Advantages | Research Focus |

|---|---|---|

| Multi-Component Reactions (MCRs) | High efficiency, reduced waste, operational simplicity | Discovery of novel reaction cascades combining pyridine precursors, phenyl donors, and sulfur reagents. |

| Microwave-Assisted Synthesis | Rapid reaction times, improved yields, energy efficiency | Optimization of reaction conditions (temperature, time, power) to maximize yield and purity. nih.gov |

| Photocatalysis / C-H Activation | High atom economy, use of abundant precursors, mild reaction conditions | Development of selective catalysts for direct C-H arylation and sulfenylation of a pyridine-3-carbonitrile (B1148548) core. |

| Flow Chemistry | Enhanced safety, scalability, precise process control, reproducibility | Translation of an optimized batch synthesis into a continuous flow protocol for large-scale production. |

Exploration of Undiscovered Reactivity Profiles and Transformation Pathways

The unique arrangement of functional groups in this compound—a nitrile, a thioether, and an electron-deficient pyridine ring—suggests a rich and largely unexplored reactivity profile. Future research should aim to systematically investigate the chemoselectivity and potential transformations of this molecule.

Nitrile Group Transformations: The nitrile group is a versatile functional handle. mdpi.com Its reactivity could be explored to generate a library of new compounds. Potential transformations include hydrolysis to amides or carboxylic acids, reduction to primary amines, or cycloaddition reactions to form heterocycles like tetrazoles, which are important in medicinal chemistry. The electron-withdrawing nature of the pyridine ring is expected to influence the reactivity of the nitrile group. nih.gov

C–S Bond Manipulation: The phenylsulfanyl group offers another site for chemical modification. Oxidizing the sulfur atom to a sulfoxide (B87167) or sulfone would drastically alter the electronic properties of the molecule. Furthermore, transition-metal-catalyzed cross-coupling reactions could potentially be developed to cleave the C–S bond and introduce new functional groups at the 2-position of the pyridine ring.

| Functional Group | Potential Transformation | Resulting Structure | Potential Application |

|---|---|---|---|

| Nitrile (-CN) | [2+3] Cycloaddition with NaN3 | Tetrazole derivative | Medicinal Chemistry |

| Nitrile (-CN) | Hydrolysis (acid/base) | Nicotinamide/Nicotinic acid derivative | Bioactive compounds, Ligands |

| Thioether (-SPh) | Oxidation (e.g., with m-CPBA) | Sulfoxide/Sulfone derivative | Modulating electronic properties |

| Pyridine Ring | Late-stage C-H functionalization | Further substituted derivatives | Fine-tuning material properties |

Advanced Characterization under Operando Conditions for Functional Materials

The conjugated system of this compound suggests its potential use as a building block for functional organic materials in fields like organic electronics or catalysis. A critical future direction is to move beyond static characterization and study these materials under real-world operating conditions. Operando characterization, which involves analyzing a material while it is actively functioning within a device or catalytic process, is essential for understanding structure-property relationships. nih.govacs.org

Organic Electronics: If incorporated into organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs), operando spectroscopy (e.g., UV-Vis, Raman, photoluminescence) could provide real-time information on the electronic states, molecular orientation, and degradation pathways of the material under an applied voltage or illumination. researching.cnjos.ac.cn

Electrocatalysis: Should the molecule or its derivatives be investigated as catalysts, in situ and operando techniques like Raman and infrared spectroscopy could identify reaction intermediates and elucidate catalytic mechanisms at the electrode-electrolyte interface. youtube.comnumberanalytics.com This provides direct insight into the active sites and the root causes of catalyst performance or deactivation. chemcatbio.org

| Technique | Potential Application Area | Information Gained |

|---|---|---|

| Operando UV-Vis/PL Spectroscopy | Organic Electronics (OLEDs) | Changes in electronic states, material degradation during operation. jos.ac.cn |

| Operando Raman/IR Spectroscopy | Electrocatalysis | Identification of surface-adsorbed intermediates, catalyst structural changes. youtube.com |

| In situ Scanning Probe Microscopy (SPM) | Organic Thin Films | Real-time observation of morphological changes (e.g., crystallization, degradation). researching.cn |

| In situ X-ray Absorption Spectroscopy (XAS) | Metallated Derivatives (Catalysis) | Dynamic changes in metal oxidation state and coordination environment. chemcatbio.org |

Theoretical Predictions and Machine Learning Applications in Materials Design and Chemical Discovery

Computational chemistry is a powerful tool for accelerating research and reducing experimental costs. nih.gov For this compound, a synergistic approach combining theoretical calculations and machine learning (ML) could guide future experimental work.

Density Functional Theory (DFT) Calculations: DFT can be used to predict the molecule's fundamental electronic and structural properties. electrochemsci.orgiiste.org This includes calculating the HOMO-LUMO energy gap to estimate its electronic behavior, modeling its vibrational spectra to aid in experimental characterization, and predicting reaction pathways and activation energies for potential transformations. researchgate.net Such calculations can help prioritize which reactions or derivatives are most promising for synthesis.

Machine Learning (ML) for Discovery: As chemical data becomes more abundant, ML is emerging as a transformative tool. frontiersin.orgmdpi.com An ML model could be trained on a database of known pyridine derivatives to predict the properties of new, hypothetical analogues of this compound. azom.com This allows for rapid in silico screening of vast chemical spaces to identify candidates with optimized properties (e.g., high charge mobility, specific absorption wavelengths) for targeted applications. nih.govrsc.org Furthermore, ML algorithms can predict reaction outcomes and suggest optimal conditions for synthesis, streamlining the experimental workflow. nih.gov

| Approach | Objective | Expected Outcome |

|---|---|---|

| DFT Calculations | Property Prediction | Optimized molecular geometry, electronic structure (HOMO/LUMO), predicted spectra (IR/Raman). electrochemsci.org |

| DFT Calculations | Reactivity Analysis | Calculation of reaction energies and transition states to predict feasibility of new reactions. |

| Machine Learning | Materials Screening | Rapid prediction of electronic/optical properties for a virtual library of derivatives. azom.com |

| Machine Learning | Reaction Optimization | Prediction of optimal synthetic routes, catalysts, and conditions to maximize yield. mdpi.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-phenyl-2-(phenylsulfanyl)nicotinonitrile, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving substituted nicotinonitrile precursors. For example, analogous nitrile derivatives (e.g., 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile) are synthesized using formic acid under reflux, with yields dependent on stoichiometric ratios of sulfanylating agents and temperature control . Optimization of catalytic systems (e.g., HBF₄ or Amberlyst-15) may enhance regioselectivity and reduce side reactions . Purification typically involves column chromatography with solvents like ethyl acetate/hexane, monitored by TLC.

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and nitrile carbon (δ ~115 ppm). The phenylsulfanyl group introduces deshielding effects on adjacent carbons .

- IR : A sharp peak near 2220 cm⁻¹ confirms the nitrile group, while S–C stretching vibrations appear at ~680 cm⁻¹ .

- MS : Molecular ion peaks [M+H]⁺ should match the molecular weight (C₁₈H₁₁N₂S: 299.34 g/mol) with fragmentation patterns reflecting phenyl and sulfanyl substituents .

Advanced Research Questions

Q. What computational strategies (e.g., molecular docking, DFT) are suitable for predicting the reactivity of this compound in enzyme-mediated reactions?

- Methodological Answer : Molecular docking using software like Discovery Studio can model interactions with enzymes such as nitrile hydratase (ReNHase). For nicotinonitrile derivatives, docking studies prioritize hydrogen bonding with active-site residues (e.g., α-subunit Cys112 in ReNHase) and steric compatibility . DFT calculations (e.g., B3LYP/6-31G*) can predict frontier molecular orbitals to assess electrophilic/nucleophilic sites for regioselective modifications .

Q. How can contradictory data in catalytic efficiency studies (e.g., varying yields under similar conditions) be systematically resolved?

- Methodological Answer : Contradictions may arise from subtle differences in catalyst activation (e.g., moisture sensitivity of HBF₄) or substrate purity. Researchers should:

- Validate reagent purity via GC-MS or elemental analysis.

- Replicate experiments under inert atmospheres (N₂/Ar) to exclude oxidative side reactions.

- Perform kinetic studies (e.g., time-yield profiles) to identify rate-limiting steps .

Q. What are the challenges in scaling up the synthesis of this compound for pharmacological testing, and how can they be mitigated?

- Methodological Answer : Scaling issues include exothermicity in multicomponent reactions and solvent recovery. Strategies:

- Use flow chemistry to control temperature gradients and improve mixing.

- Replace hazardous solvents (e.g., benzene) with greener alternatives (e.g., ethanol/water mixtures).

- Optimize catalyst recycling via immobilized systems (e.g., silica-supported catalysts) to reduce costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.